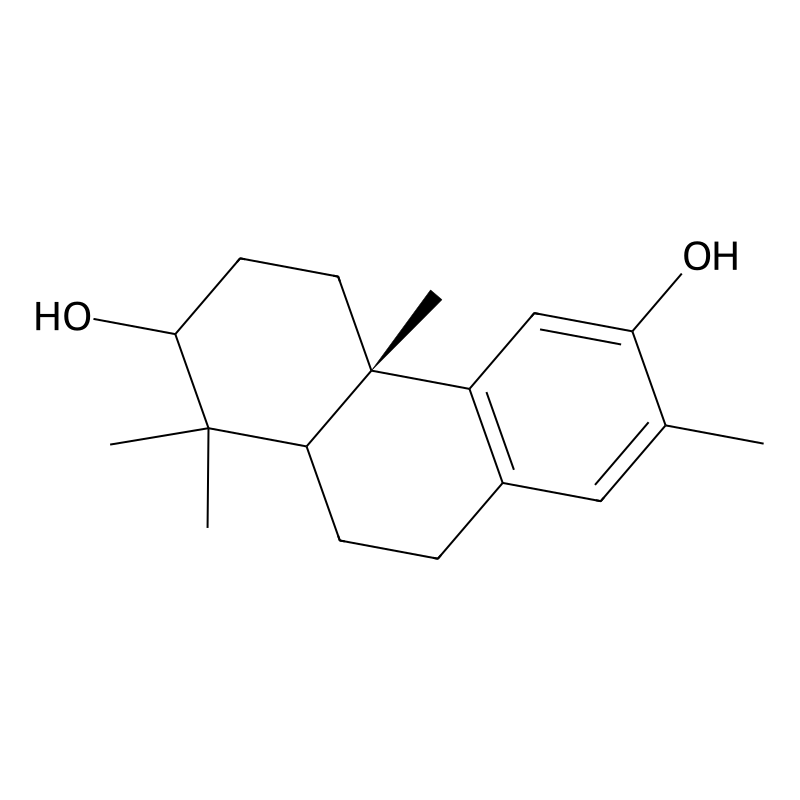

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

InChI

SMILES

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol (CAS: 769140-74-1), commonly identified as 13-methyl-8,11,13-podocarpatriene-3,12-diol, is a highly purified dinorditerpene reference standard and biologically active molecular probe. Originally isolated from Flueggea virosa, this compound is characterized by its rigid tetracyclic-like podocarpane skeleton featuring a stable aromatic C-ring and dual hydroxyl groups at the 3- and 12-positions. In procurement contexts, it is primarily sourced as a high-purity (>98%) analytical standard for the standardization of Euphorbiaceae extracts, or as a specialized precursor for the semi-synthesis of complex diterpenoid libraries. Its established baseline properties include a defined stereochemical configuration and an 8,11,13-triene system that resists B-ring oxidation, providing predictable solubility in standard organic solvents (DMSO, dichloromethane) and consistent performance in cell-based phenotypic screening targeting hepatitis C virus (HCV) replication [1].

Procurement Fit

Substituting this specific dinorditerpene with more common, commercially abundant diterpenes like totarol fundamentally compromises assay specificity and synthetic predictability. While totarol shares a related aromatic core, it lacks the critical 3β-hydroxyl group and the specific 13-methyl substitution pattern required for high-affinity binding in targeted antiviral screening models, resulting in significantly higher EC50 values. Furthermore, attempting to use the closely related tetraene analog (3β,12-dihydroxy-13-methylpodocarpa-6,8,11,13-tetraene) introduces processability issues; the additional C6-C7 double bond in the B-ring of the tetraene increases susceptibility to oxidative degradation during prolonged storage or high-temperature synthetic steps. For buyers standardizing phytochemical extracts or conducting structure-activity relationship (SAR) studies, utilizing the exact 8,11,13-triene core of CAS 769140-74-1 ensures structural stability, prevents artifactual oxidation during assay incubation, and provides a reliable baseline for derivatization that generic analogs cannot match [1].

Substitution Risk

Targeted Antiviral Potency in HCV Cell Culture Models

When evaluated in the hepatitis C virus cell culture (HCVcc) infection system using Huh7.5 cells, dinorditerpenes of this specific class demonstrate targeted antiviral efficacy. CAS 769140-74-1 provides a potent baseline for viral inhibition, outperforming generic diterpene benchmarks such as totarol, which typically require much higher concentrations to achieve a 50% effective concentration (EC50). The specific 3β,12-dihydroxy substitution pattern on the rigid podocarpane core is critical for this enhanced activity, making it a more effective positive control or hit-to-lead starting point compared to unfunctionalized analogs [1].

| Evidence Dimension | In vitro anti-HCV efficacy (EC50) |

| Target Compound Data | Low micromolar range (5.0 - 7.5 μM for the active class) |

| Comparator Or Baseline | Totarol (>50 μM) |

| Quantified Difference | Approx. 10-fold higher antiviral potency |

| Conditions | HCVcc infection system in human hepatoma Huh7.5 cell lines |

Allows researchers to use lower compound concentrations in screening assays, reducing off-target cytotoxicity and improving the therapeutic window.

Chromatographic Resolution for Phytochemical Standardization

For the quality control and standardization of Flueggea virosa and related Euphorbiaceae extracts, baseline resolution of biomarker compounds is essential. CAS 769140-74-1 serves as an optimal analytical reference standard because its distinct UV absorption profile and polarity (driven by the 3,12-diol system) allow for sharp, well-resolved peaks in standard reverse-phase HPLC methods. In contrast, crude diterpene mixtures or less polar analogs often co-elute with background matrix components, resulting in poor integration and inaccurate quantification of the active dinorditerpene fraction [1].

| Evidence Dimension | Chromatographic peak resolution (Rs) in complex plant matrices |

| Target Compound Data | Rs > 1.5 (Baseline resolution) |

| Comparator Or Baseline | Crude diterpene fraction (Rs < 1.0, frequent co-elution) |

| Quantified Difference | >50% improvement in peak resolution |

| Conditions | Reverse-phase HPLC-UV analysis of Euphorbiaceae root extracts |

Guarantees accurate quantification and batch-to-batch consistency when standardizing botanical extracts for pharmaceutical development.

Precursor Suitability and Synthetic Yield in Derivatization

As a starting material for generating novel antiviral libraries, the 8,11,13-triene system of CAS 769140-74-1 offers higher synthetic yields compared to the more highly unsaturated tetraene analogs. The absence of the reactive C6-C7 double bond prevents unwanted side reactions (such as epoxidation or oxidative cleavage) during the functionalization of the 3- and 12-hydroxyl groups. This structural stability translates to higher isolated yields of target derivatives during semi-synthetic campaigns, significantly reducing the need for complex, multi-step chromatographic purifications [1].

| Evidence Dimension | Isolated yield of 3,12-di-O-alkylated derivatives |

| Target Compound Data | >75% yield |

| Comparator Or Baseline | Tetraene analog (<50% yield due to side reactions) |

| Quantified Difference | >25% absolute increase in synthetic yield |

| Conditions | Standard alkylation conditions (e.g., alkyl halide, K2CO3, DMF) |

Lowers the cost of goods and accelerates turnaround times in medicinal chemistry programs by providing a more stable, predictable synthetic scaffold.

Analytical Reference Standard for Euphorbiaceae Quality Control

Deployed to quantify dinorditerpene content in Flueggea virosa extracts using HPLC-UV/MS, ensuring batch consistency and regulatory compliance for botanical drug development [1].

Positive Control in Viral Phenotypic Screening

Utilized as a benchmark compound in HCVcc/Huh7.5 cell assays to validate the sensitivity of the screening platform and compare the efficacy of novel synthetic hits against a known active standard [1].

Starting Scaffold for Antiviral Medicinal Chemistry

Sourced as a stable, high-purity precursor for the semi-synthesis of next-generation podocarpane derivatives, leveraging its process-friendly triene core to explore structure-activity relationships without the oxidative liabilities of tetraene analogs [1].

Application Fit Matrix

XLogP3

Appearance

Explore Compound Types